[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
Description
This compound is a benzothiadiazine derivative featuring a 1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-yl core conjugated to a butanoate ester. The ester moiety is further functionalized with a (4-chloro-2-fluorophenyl)carbamoyl group, which introduces steric bulk and electronic modulation. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties, owing to their ability to interact with biological targets such as enzymes or receptors . The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and may influence binding affinity to target proteins by altering electron density or steric interactions.
Properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S/c20-12-8-9-14(13(21)10-12)23-18(25)11-29-19(26)7-3-6-17-22-15-4-1-2-5-16(15)30(27,28)24-17/h1-2,4-5,8-10H,3,6-7,11H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDWLJYRHQRZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)OCC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps, including the formation of the benzothiadiazine ring and the introduction of the carbamoyl and phenyl groups. Common synthetic routes may include:
Formation of the Benzothiadiazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamoyl Group: This can be achieved through the reaction of an amine with a chloroformate or isocyanate.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiadiazine Derivatives
The benzothiadiazine core is a common scaffold in medicinal chemistry. Key analogs include:
Key Observations :
- Ester Stability : The carbamoyl-methyl ester may exhibit greater hydrolytic stability than simple alkyl esters (e.g., methyl or ethyl), as carbamates are less prone to enzymatic cleavage than esters .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 450–500 g/mol, estimated) is heavier than simpler analogs like methyl 4-hydroxy-2,2-dioxo-benzothiazine-3-carboxylate (MW ≈ 255 g/mol), which may affect bioavailability .
- Solubility : The chloro-fluorophenyl group reduces aqueous solubility compared to methoxy-substituted analogs, necessitating formulation optimization .
Research Findings and Gaps
- Structural Characterization: While analogs in and were validated via NMR and HRMS, the target compound’s full spectroscopic data (e.g., NOESY for stereochemistry) remains unreported.
- Biological Data: No activity data for the target compound is available in the provided evidence. However, benzothiadiazines with electron-withdrawing groups (e.g., Cl, F) often show enhanced binding to enzymes like kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
